molecular formula C17H14O3S B1594942 2-Naphthyl p-Toluenesulfonate CAS No. 7385-85-5

2-Naphthyl p-Toluenesulfonate

Cat. No.: B1594942
CAS No.: 7385-85-5
M. Wt: 298.4 g/mol
InChI Key: CWCMQKWNHUXBFQ-UHFFFAOYSA-N
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Description

2-Naphthyl p-Toluenesulfonate is an organic compound with the molecular formula C₁₇H₁₄O₃S. It is derived from 2-naphthol and p-toluenesulfonic acid. This compound is known for its utility in various organic synthesis reactions, particularly as an intermediate in the preparation of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Naphthyl p-Toluenesulfonate can be synthesized through an SN2 reaction. The typical procedure involves the reaction of 2-naphthol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is typically conducted in a continuous flow reactor to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Naphthyl p-Toluenesulfonate primarily undergoes nucleophilic substitution reactions. It can also participate in various other organic transformations, including oxidation and reduction reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium hydroxide yields 2-naphthol, while oxidation with potassium permanganate can produce 2-naphthoic acid .

Mechanism of Action

The mechanism of action of 2-Naphthyl p-Toluenesulfonate involves its role as an electrophile in nucleophilic substitution reactions. The sulfonate group acts as a good leaving group, facilitating the attack of nucleophiles on the naphthyl ring. This property makes it a valuable intermediate in various organic synthesis processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its stability and reactivity make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

naphthalen-2-yl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3S/c1-13-6-10-17(11-7-13)21(18,19)20-16-9-8-14-4-2-3-5-15(14)12-16/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCMQKWNHUXBFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278295
Record name 2-Naphthyl p-Toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7385-85-5
Record name 7385-85-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6937
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Naphthyl p-Toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 2 L four-necked round-bottomed flask equipped with a Teflon® coated magnetic stirring bar, dropping funnel, thermometer, and a gas inlet was evacuated and filled with nitrogen. 2-naphthol (51.8 g, 359.3 mmol, 1.0 equivalent), dehydrated toluene (800 mL), and triethylamine (52.6 mL, 377.3 mmol, 1.05 equivalents) were charged into the flask successively. Subsequently, to the solution was added p-toluenesulfonyl chloride (69.9 g, 366.5 mmol, 1.02 equivalents) in dehydrated toluene (140 mL) dropwise via the dropping funnel over 15 minutes at such a rate that the internal temperature was kept at 50° C. or lower, and the mixture was stirred for further 2 hours at room temperature. The thus-obtained white suspension was poured into water, and the aqueous layer was separated off. The organic layer was passed through a silica gel pad, and concentrated under reduced pressure to give solid residue, which was purified by recrystallization from toluene/methanol to afford 94.2 g of 2-naphthyl tosylate as a white powder. The mother liquor was concentrated under reduced pressure to give solid residue, which was recrystallized to recover further 9.2 g of 2-naphthyl tosylate.
[Compound]
Name
Teflon
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0 (± 1) mol
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51.8 g
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800 mL
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Reaction Step Two
Quantity
69.9 g
Type
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140 mL
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Reaction Step Three
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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